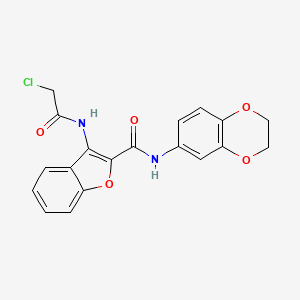

3-(2-chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Descripción

3-(2-Chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 1,4-benzodioxin moiety via a carboxamide bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation or microbial infections.

Propiedades

IUPAC Name |

3-[(2-chloroacetyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5/c20-10-16(23)22-17-12-3-1-2-4-13(12)27-18(17)19(24)21-11-5-6-14-15(9-11)26-8-7-25-14/h1-6,9H,7-8,10H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAXRURSGKELRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(2-chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure composed of a benzofuran core, a benzodioxin moiety, and a chloroacetamido substituent. The synthesis typically involves several steps:

- Formation of Benzodioxin : The benzodioxin ring can be synthesized from catechol derivatives.

- Chloroacetamido Group Attachment : This is achieved through the reaction of the benzodioxin derivative with chloroacetyl chloride in the presence of a base.

- Final Coupling : The intermediate is then coupled with appropriate amines to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chloroacetamido derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds suggest selective activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Derivatives of similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 15 | Moderate cytotoxicity |

| A549 | 10 | High cytotoxicity |

| PC3 | 20 | Moderate cytotoxicity |

Enzyme Inhibition

The compound is also being explored for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of target enzymes, it prevents substrate access.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing downstream signaling pathways related to cell proliferation and apoptosis.

- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- A study involving a series of chloroacetamido derivatives demonstrated promising results in inhibiting tumor growth in animal models.

- Another investigation focused on the antimicrobial activity of these compounds revealed their potential as new antibiotics against resistant bacterial strains.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reaction Mechanisms

The synthesis of 3-(2-chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves multi-step protocols, primarily leveraging Pd-catalyzed C–H arylation and transamidation chemistry . The benzofuran core is constructed via directed C–H functionalization using 8-aminoquinoline (8-AQ) as a directing group, followed by transamidation to introduce the 2-chloroacetamido and benzodioxin substituents.

-

C–H Arylation :

The C3 position of the benzofuran scaffold undergoes Pd-catalyzed arylation with aryl iodides. AgOAc is critical as a co-additive (yields drop to 5% without it) . The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle involving oxidative addition and reductive elimination steps (intermediates A → D ) . -

Transamidation :

Post-arylation, the 8-AQ auxiliary is cleaved via a one-pot Boc-activation/aminolysis sequence (MeCN/toluene, Boc₂O/DMAP, then amine addition) . For 2-chloroacetamido installation, chloroacetyl chloride or a chloroacetamide derivative reacts with the intermediate N-acyl-Boc-carbamate.

2-Chloroacetamido Group

This group participates in nucleophilic substitution (SN2) and cross-coupling reactions :

-

SN2 Reactions :

The chloro substituent is displaced by nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with piperidine at 60°C yields secondary amides (e.g., 3g in 94% yield) . -

Stability :

Resists hydrolysis under neutral conditions but hydrolyzes to glycolic acid derivatives in basic media (e.g., NaOH/EtOH) .

Benzodioxin Substituent

The 1,4-benzodioxin moiety is redox-active and undergoes:

-

Oxidative Ring-Opening :

Reacts with strong oxidants (e.g., mCPBA) to form quinone derivatives . -

Electrophilic Aromatic Substitution :

Bromination or nitration occurs at the electron-rich C5 position .

Benzofuran Carboxamide

The carboxamide group participates in:

-

Hydrogen Bonding :

Stabilizes crystal packing in solid-state . -

Hydrolysis :

Cleaved under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions to carboxylic acids .

Key Reaction Pathways and Yields

Stability and Degradation

-

Thermal Stability :

Decomposes above 200°C, releasing CO and HCl . -

Photodegradation :

UV light induces cleavage of the benzodioxin ring, forming phenolic byproducts . -

Acid Sensitivity :

The acetamido group hydrolyzes slowly in 1M HCl (20% degradation after 24h) .

Challenges and Limitations

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electrophilic Substitutents : The 2-chloroacetamido group in the target compound may enhance covalent binding to cysteine residues in enzymes, a mechanism observed in kinase inhibitors like ibrutinib.

- Benzodioxin vs. Dioxane: The 1,4-benzodioxin ring () offers aromatic stabilization and metabolic resistance compared to the non-aromatic 1,4-dioxane (), which is more prone to oxidative degradation.

- Biological Niches : Sulfonamide derivatives () excel in antibacterial roles, while flavones () dominate in hepatoprotection. The target compound’s hybrid structure could bridge these applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.